-Fluoro-3-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with the chemical formula C₈H₄F₄O. While its specific applications in scientific research are limited, it has been synthesized and characterized in various studies. Researchers have employed different methods for its synthesis, including:
These studies typically report the product yield, physical properties (melting point, boiling point, refractive index, etc.), and spectral data (NMR, IR) for characterization purposes [, ].
Due to the presence of the fluorine and trifluoromethyl groups, 2-Fluoro-3-(trifluoromethyl)benzaldehyde possesses interesting electronic and lipophilic properties, which could potentially be exploited in various research areas:
The key feature of 2-Fluoro-3-(trifluoromethyl)benzaldehyde is its aromatic ring structure with a formyl group (CHO) attached at one position and a fluorine (F) and a trifluoromethyl (CF3) group at the other two positions (see Figure 1). The numbering system follows standard aromatic ring notation.
[Insert Figure 1: Molecular structure of 2-Fluoro-3-(trifluoromethyl)benzaldehyde]
R-CHO + CH3COCH3 -> CH3CH(OH)CH2COCH3 (R = 2-Fluoro-3-(trifluoromethyl)phenyl)
R-CHO + Ph3P=CH(CH2)COOR -> R-CH=CH(CH2)COOR (R = 2-Fluoro-3-(trifluoromethyl)phenyl, Ph = Phenyl)
These are just a few examples, and the actual reactivity of the compound may depend on the reaction conditions and presence of other reagents.
Currently, there is no scientific literature available describing a specific mechanism of action for 2-Fluoro-3-(trifluoromethyl)benzaldehyde.
Irritant